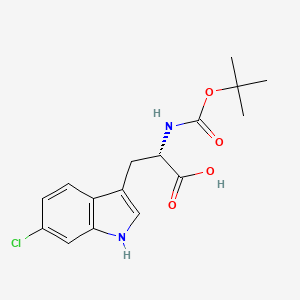

L-N-Boc-6-chlorotryptophan

説明

BenchChem offers high-quality L-N-Boc-6-chlorotryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-N-Boc-6-chlorotryptophan including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S)-3-(6-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUZGOVYNVWFFN-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680989 | |

| Record name | N-(tert-Butoxycarbonyl)-6-chloro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234875-52-5 | |

| Record name | N-(tert-Butoxycarbonyl)-6-chloro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

L-N-Boc-6-chlorotryptophan chemical properties

An In-depth Technical Guide to L-N-Boc-6-chlorotryptophan: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and peptide chemistry, the strategic modification of amino acid building blocks is a critical driver of innovation. L-N-Boc-6-chlorotryptophan, a halogenated and protected derivative of the essential amino acid L-tryptophan, stands out as a pivotal precursor for synthesizing novel peptides and complex organic molecules. The introduction of a chlorine atom at the 6-position of the indole ring can significantly alter the parent molecule's electronic properties and lipophilicity, potentially enhancing metabolic stability and biological activity.

The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function is fundamental to its utility in peptide synthesis. This acid-labile protecting group ensures the selective formation of peptide bonds at the C-terminus without unwanted side reactions at the N-terminus, a cornerstone of controlled peptide chain elongation.[1][] This guide offers a comprehensive technical overview of L-N-Boc-6-chlorotryptophan, detailing its chemical and physical properties, a robust synthesis protocol, and its strategic application in peptide synthesis for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The unique structural features of L-N-Boc-6-chlorotryptophan dictate its physical and chemical behavior. The presence of the bulky, lipophilic Boc group and the chloro-substituted indole ring significantly influences its solubility and spectral characteristics.

| Property | Value | Source |

| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(6-chloro-1H-indol-3-yl)propanoic acid | Computed |

| Molecular Formula | C₁₆H₁₉ClN₂O₄ | [3] |

| Molecular Weight | 338.79 g/mol | [3] |

| CAS Number | 1234875-52-5 | [4] |

| Appearance | Typically an off-white to white solid | [] |

| Melting Point | 244-246°C (for the parent compound 6-Chloro-L-tryptophan) | [] |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols; limited solubility in water. | Inferred from structure |

Spectral Characteristics

¹H NMR Spectroscopy: The proton NMR spectrum of L-N-Boc-6-chlorotryptophan is expected to show characteristic signals. The nine protons of the tert-butyl group will appear as a singlet around 1.4 ppm. The protons on the indole ring will be observed in the aromatic region (approximately 7.0-7.6 ppm), with their splitting patterns influenced by the chloro-substituent. The α- and β-protons of the amino acid backbone will appear in the 3.0-4.7 ppm range.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the Boc group and the carboxylic acid (around 155 ppm and 175 ppm, respectively). The carbons of the indole ring will resonate in the 110-140 ppm region, and the quaternary and methyl carbons of the Boc group will be visible in the upfield region.[6]

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a common technique for characterizing this molecule. The expected [M-H]⁻ ion in negative mode would be at m/z 337.1, showing a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[]

Synthesis and Purification

The synthesis of L-N-Boc-6-chlorotryptophan is typically achieved through the N-protection of the parent amino acid, 6-chloro-L-tryptophan, using di-tert-butyl dicarbonate (Boc₂O). The causality behind this choice lies in the mild reaction conditions and the high yield of the Boc-protection reaction.[7]

Experimental Protocol: Synthesis of L-N-Boc-6-chlorotryptophan

Materials:

-

6-chloro-L-tryptophan[8]

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane and Water (as a solvent system)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) as a base

-

Ethyl acetate (EtOAc) for extraction

-

5% Citric acid solution for workup

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve 6-chloro-L-tryptophan (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Basification: Add a suitable base such as triethylamine (1.5 equivalents) or sodium bicarbonate (2 equivalents) to the solution and stir until the amino acid is fully dissolved. The base is crucial for deprotonating the amino group, making it nucleophilic.

-

Boc-Protection: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise. Allow the reaction to proceed at room temperature for 4-12 hours.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Workup:

-

Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution. This step protonates the carboxylic acid, making the product extractable into an organic solvent.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to yield pure L-N-Boc-6-chlorotryptophan.

-

Synthesis Workflow Diagram```dot

Caption: The iterative cycle of Boc solid-phase peptide synthesis (SPPS).

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling L-N-Boc-6-chlorotryptophan.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat. [9]* Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood. [10]* Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperature is typically 2-8 °C to ensure long-term stability. [9]* Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. [9]

Conclusion

L-N-Boc-6-chlorotryptophan is a specialized amino acid derivative with significant utility in peptide synthesis and drug development. Its N-terminal Boc group allows for its seamless integration into Boc-SPPS workflows, while the 6-chloro substituent on the indole ring provides a strategic tool for modulating the physicochemical and biological properties of the resulting peptides. A thorough understanding of its properties, synthesis, and applications empowers researchers to leverage this valuable building block in the design and creation of novel therapeutic agents and research tools.

References

- [Journal of the Chemical Society, Chemical Communications] Synthesis, Properties, and Use of Nin-Boc-tryptophan Deriv

- [RSC Publishing] Synthesis, properties, and use of Nin-Boc-tryptophan derivatives.

- [Google Patents] Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures. US5300651A.

- [National Institutes of Health] Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. PMC.

- [ChemicalBook] 6-CHLORO-L-TRYPTOPHAN synthesis.

- [Advanced ChemTech] Fmoc-Trp(Boc)

- [Santa Cruz Biotechnology] Fmoc-6-chloro L-Tryptophan | CAS 908847-42-7.

- [Safety Data Sheet] Safety Data Sheet for N-α-Fmoc-N-in-tert-Boc-L-tryptophan.

- [PubChem] 6-chloro-L-tryptophan.

- [MedChemExpress] 6-Chloro-L-tryptophan | Amino Acid Deriv

- [Creative Peptides] Fmoc-6-chloro-L-tryptophan.

- [Fisher Scientific] SAFETY D

- [Human Metabolome Database] 13C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000929).

- [BOC Sciences] CAS 33468-35-8 6-Chloro-L-tryptophan.

- [AAPPTec] Boc-L-Amino Acids for Peptide Synthesis.

- [ChemicalBook] L-N-Boc-6-chlorotryptophan | 1234875-52-5.

- [ChemicalBook] Boc-6-chloro-D-tryptophan CAS#: 1217738-82-3.

- [National Institutes of Health] Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed.

- [BOC Sciences] BOC-amino acids (tert-butyloxycarbonyl-protected)

Sources

- 1. peptide.com [peptide.com]

- 3. Boc-6-chloro-D-tryptophan CAS#: 1217738-82-3 [amp.chemicalbook.com]

- 4. L-N-Boc-6-chlorotryptophan | 1234875-52-5 [m.chemicalbook.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929) [hmdb.ca]

- 7. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-chloro-L-tryptophan | C11H11ClN2O2 | CID 10062693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of L-N-Boc-6-chlorotryptophan

This guide provides a comprehensive overview of the synthetic pathways to L-N-Boc-6-chlorotryptophan, a valuable building block in contemporary drug discovery and development. The strategic introduction of a chlorine atom at the 6-position of the indole ring and the presence of the Boc protecting group on the alpha-amino acid moiety make this compound a crucial intermediate for creating novel therapeutic agents with enhanced pharmacological profiles. This document is intended for researchers, medicinal chemists, and process development scientists, offering both theoretical insights and practical, field-tested protocols.

Introduction: The Significance of L-N-Boc-6-chlorotryptophan

L-N-Boc-6-chlorotryptophan serves as a key precursor in the synthesis of a variety of biologically active molecules. The 6-chloro substitution on the tryptophan scaffold can significantly influence the parent molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This has led to its incorporation into drug candidates for oncology, neurology, and infectious diseases. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality during subsequent chemical transformations and can be readily removed under mild acidic conditions, making it an ideal choice for multi-step syntheses.

Strategic Approaches to Synthesis

The synthesis of L-N-Boc-6-chlorotryptophan can be approached through several strategic routes. The choice of a particular pathway is often dictated by factors such as stereochemical requirements, scalability, and the availability of starting materials. Two prominent strategies are:

-

Linear Synthesis commencing with Racemic 6-Chlorotryptophan: This widely employed method involves the initial synthesis of a racemic mixture of N-acetyl-6-chlorotryptophan, followed by an enzymatic resolution to isolate the desired L-enantiomer. The final step is the protection of the alpha-amino group with a Boc moiety.

-

Direct Enzymatic Synthesis: A more elegant and atom-economical approach utilizes enzymes like tryptophan synthase to directly synthesize L-6-chlorotryptophan from 6-chloroindole and L-serine.[1][2] This method offers excellent stereocontrol, obviating the need for a separate resolution step.

This guide will focus on the first strategy, which is well-documented and highly reproducible in a standard laboratory setting.

Visualizing the Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of L-N-Boc-6-chlorotryptophan, starting from 6-chloroindole.

Figure 2: Workflow for the enzymatic resolution of racemic N-acetyl-6-chlorotryptophan.

N-Boc Protection of 6-Chloro-L-tryptophan

The final step is the protection of the free amino group of 6-chloro-L-tryptophan with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Protocol:

-

Dissolve 6-chloro-L-tryptophan (125.4 mg, 0.527 mmol) in a 1:1 mixture of water and acetone. [3]2. Add sodium bicarbonate (88.5 mg, 1.05 mmol) to the solution.

-

To this mixture, add a solution of di-tert-butyl dicarbonate (126 mg, 0.58 mmol) in acetone portion-wise over 3 hours. [4]4. Stir the reaction at room temperature until completion (monitoring by TLC is recommended).

-

Remove the acetone under reduced pressure.

-

Acidify the aqueous layer to a pH of approximately 3 with acetic acid and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

The crude product can be purified by flash column chromatography to yield pure L-N-Boc-6-chlorotryptophan.

| Parameter | Value | Reference |

| Starting Material | 6-Chloro-L-tryptophan | [5] |

| Reagents | Di-tert-butyl dicarbonate, Sodium Bicarbonate | [4] |

| Solvent | Water/Acetone (1:1) | [3] |

| Reaction Time | ~3 hours (addition) + stirring | [3] |

| Purification | Flash Column Chromatography | [4] |

Characterization and Quality Control

The identity and purity of the synthesized L-N-Boc-6-chlorotryptophan should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the presence of the Boc group.

-

Mass Spectrometry (MS): To verify the molecular weight of the final product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. Chiral HPLC can be employed to determine the enantiomeric excess. [6][7]

Conclusion

The synthesis of L-N-Boc-6-chlorotryptophan presented in this guide is a robust and well-established procedure that provides access to this important building block for drug discovery. The key steps of racemic synthesis, enzymatic resolution, and N-Boc protection are detailed with practical insights to aid in their successful execution. By understanding the principles behind each transformation, researchers can confidently produce high-quality L-N-Boc-6-chlorotryptophan for their synthetic endeavors.

References

-

National Institutes of Health. (2015, January 7). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. Retrieved from [Link]

-

Sci-Hub. (1992). Enzymatic synthesis of chloro-L-tryptophans. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

PubMed. (2015, January 7). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Korea Institute of Science and Technology Information. (1992). Enzymatic synthesis of chloro-L-tryptophans. Bioorganic & medicinal chemistry letters, 2(12), 1563-1564. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Retrieved from [Link]

-

PubChem. (n.d.). 6-chloro-L-tryptophan. Retrieved from [Link]

Sources

- 1. sci-hub.st [sci-hub.st]

- 2. [논문]Enzymatic synthesis of chloro-L-tryptophans [scienceon.kisti.re.kr]

- 3. 6-CHLORO-L-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-chloro-L-tryptophan | C11H11ClN2O2 | CID 10062693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of L-N-Boc-6-chlorotryptophan: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for L-N-Boc-6-chlorotryptophan, a key intermediate in the synthesis of various biologically active compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this protected amino acid. The methodologies for acquiring this critical data are also detailed, providing a self-validating framework for experimental replication and analysis.

Introduction: The Significance of L-N-Boc-6-chlorotryptophan

L-N-Boc-6-chlorotryptophan is a derivative of the essential amino acid L-tryptophan, featuring a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a chlorine atom at the 6-position of the indole ring. The Boc group is instrumental in peptide synthesis, preventing the amino group from participating in unwanted side reactions during peptide bond formation. The chlorine substituent on the indole ring modifies the electronic properties and steric bulk of the tryptophan side chain, making it a valuable building block for creating novel peptides and peptidomimetics with potentially altered biological activities and metabolic stabilities. Accurate spectroscopic characterization is paramount for verifying the identity, purity, and structure of this compound before its use in further synthetic steps.

Molecular Structure and Spectroscopic Analysis Workflow

The structural features of L-N-Boc-6-chlorotryptophan give rise to a unique spectroscopic fingerprint. The following diagram illustrates the molecular structure and the general workflow for its comprehensive spectroscopic analysis.

Caption: Molecular Structure of L-N-Boc-6-chlorotryptophan and Spectroscopic Analysis Workflow.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for L-N-Boc-6-chlorotryptophan, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.9 | br s | 1H | Indole N-H |

| ~7.6 | d | 1H | Ar-H |

| ~7.3 | s | 1H | Ar-H |

| ~7.1 | d | 1H | Ar-H |

| ~7.0 | s | 1H | Ar-H |

| ~5.0 | d | 1H | NH (Boc) |

| ~4.5 | m | 1H | α-CH |

| ~3.3 | m | 2H | β-CH₂ |

| ~1.4 | s | 9H | Boc (CH₃)₃ |

Interpretation of ¹H NMR Spectrum: The proton spectrum is expected to show distinct signals for the aromatic protons of the chlorinated indole ring, the protons of the amino acid backbone, and the nine equivalent protons of the Boc protecting group. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift. The splitting patterns (multiplicity) of the aromatic and backbone protons provide valuable information about adjacent protons.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~174 | C=O (acid) |

| ~155 | C=O (Boc) |

| ~136 | Ar-C |

| ~128 | Ar-C |

| ~125 | Ar-C |

| ~122 | Ar-C |

| ~120 | Ar-C |

| ~118 | Ar-C |

| ~112 | Ar-C |

| ~110 | Ar-C |

| ~80 | C (Boc) |

| ~55 | α-CH |

| ~28 | β-CH₂ |

| ~28 | CH₃ (Boc) |

Interpretation of ¹³C NMR Spectrum: The carbon spectrum will display signals for the two carbonyl carbons (carboxylic acid and Boc group), the aromatic carbons of the indole ring (with the carbon attached to chlorine showing a characteristic shift), the quaternary and methyl carbons of the Boc group, and the alpha and beta carbons of the amino acid backbone.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of L-N-Boc-6-chlorotryptophan in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence. Following this, acquire a ¹³C NMR spectrum. For enhanced sensitivity and structural information, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Sharp | N-H stretch (indole) |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3000 | Medium | C-H stretch (aromatic) |

| 2980-2960 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1690 | Strong | C=O stretch (Boc urethane) |

| 1600-1450 | Medium | C=C stretch (aromatic) |

| ~1160 | Strong | C-O stretch (Boc) |

| ~800 | Strong | C-Cl stretch |

Interpretation of IR Spectrum: The IR spectrum of L-N-Boc-6-chlorotryptophan is expected to be characterized by strong absorption bands corresponding to the carbonyl groups of the carboxylic acid and the Boc protecting group. The broad O-H stretch of the carboxylic acid and the N-H stretches of the indole and the Boc-protected amine will also be prominent features. The presence of a C-Cl stretching frequency in the fingerprint region further confirms the structure.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common.[1] Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.[2]

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet holder to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the sample pellet or position the ATR crystal in contact with the sample and record the spectrum.

-

Data Analysis: The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum Data

| m/z | Ion |

| 338.08 | [M]⁺ (for ³⁵Cl) |

| 340.08 | [M]⁺ (for ³⁷Cl) |

| 282.09 | [M - C₄H₈O]⁺ |

| 238.04 | [M - Boc]⁺ |

| 194.04 | [Indole-CH₂-CH-NH₂]⁺ |

Interpretation of Mass Spectrum: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum is expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺). Due to the natural isotopic abundance of chlorine, a characteristic isotopic pattern will be observed for the molecular ion, with peaks at m/z corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. Fragmentation may occur, leading to the loss of components of the Boc group or the entire protecting group.

Experimental Protocol for ESI-Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote ionization.[3]

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization and Analysis: The sample is nebulized and ionized in the ESI source. The resulting ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of L-N-Boc-6-chlorotryptophan through NMR, IR, and Mass Spectrometry provides a robust framework for its structural confirmation and purity assessment. The predicted data and detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in synthetic chemistry and drug discovery, ensuring the reliable characterization of this important protected amino acid. The convergence of data from these orthogonal analytical techniques provides a high degree of confidence in the structural assignment.

References

-

Scribd. FTIR Analysis of Organic Compounds. Available from: [Link]

-

Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). Available from: [Link]

-

UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy. Available from: [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available from: [Link]

-

Bruker. Guide to FT-IR Spectroscopy. Available from: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]

-

Chemaxon. NMR Predictor. Available from: [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000929). Available from: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

-

CASPRE. 13C NMR Predictor. Available from: [Link]

-

Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available from: [Link]

-

PubMed. Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements. Available from: [Link]

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Available from: [Link]

-

National Center for Biotechnology Information. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available from: [Link]

Sources

A Researcher's Guide to the Sourcing and Application of L-N-Boc-6-chlorotryptophan

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals on a Key Halogenated Building Block

Introduction: The Strategic Value of Halogenation in Tryptophan Scaffolds

In the intricate process of drug discovery, the selection of molecular building blocks is a critical decision that profoundly influences the trajectory of a research program. L-N-Boc-6-chlorotryptophan, a protected and halogenated derivative of the essential amino acid L-tryptophan, has emerged as a compound of significant interest for medicinal chemists. The strategic incorporation of a chlorine atom at the 6-position of the indole ring imparts unique physicochemical properties that are highly sought after in modern therapeutic design.

The rationale for using this specific building block is rooted in established medicinal chemistry principles. Halogenation, particularly with chlorine, can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] Furthermore, the chloro-substituent can increase lipophilicity, potentially improving membrane permeability and oral bioavailability. It also introduces a key functional handle for further synthetic diversification via cross-coupling reactions and can participate in halogen bonding, a valuable interaction for enhancing binding affinity and selectivity to target proteins. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function is standard in peptide synthesis, ensuring chemoselectivity during coupling reactions by preventing unwanted side reactions.[3][]

This guide provides a comprehensive technical overview of L-N-Boc-6-chlorotryptophan, covering the commercial supplier landscape, essential quality control considerations, and a detailed examination of its application in the synthesis of bioactive molecules, particularly inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).

Commercial Sourcing: Navigating the Supplier Landscape

A consistent and reliable supply of high-purity L-N-Boc-6-chlorotryptophan is fundamental to ensuring reproducible research outcomes. The commercial availability of this reagent spans a range of specialty chemical suppliers, each offering various grades and quantities. When selecting a vendor, researchers must look beyond price and evaluate the supplier's quality systems, the comprehensiveness of their analytical documentation, and their ability to support potential scale-up activities.

Below is a comparative summary of commercial suppliers for L-N-Boc-6-chlorotryptophan (CAS Number: 1234875-52-5).

| Supplier/Distributor | Representative Product Name | Purity Specification | Availability | Notes |

| Sigma-Aldrich (Marketplace) | Boc-Trp(6-Cl)-OH | Varies by partner | Stock (via partners) | Listed through partners like ChemScene and Synthonix. Researchers should vet the specific partner's documentation. |

| Apollo Scientific | Boc-Trp(6-Cl)-OH | ≥97% | Stock | A UK-based supplier of fine chemicals for research and development.[5][6] |

| Chem-Impex International | L-N-Boc-6-chlorotryptophan | ≥97% | Stock | A common supplier for amino acid derivatives and specialty building blocks. |

| ChemScene | Boc-Trp(6-Cl)-OH | ≥97% | Stock | A supplier of bioactive small molecules and chemical building blocks for research.[7] |

| Combi-Blocks | L-N-Boc-6-chlorotryptophan | ≥97% | Stock | Specializes in providing a wide array of building blocks for combinatorial chemistry and drug discovery. |

| ChemicalBook | L-N-Boc-6-chlorotryptophan | Varies (≥95% to ≥98%) | Stock (multiple suppliers) | An online directory listing numerous, primarily China-based, manufacturers and suppliers.[8] |

Ensuring Scientific Integrity: A Protocol for Quality Control

The integrity of any synthetic endeavor begins with the quality of the starting materials. Impurities in L-N-Boc-6-chlorotryptophan can lead to the formation of side products, complicate purification, and ultimately yield unreliable biological data. It is therefore imperative for research organizations to implement a robust quality control (QC) workflow for incoming reagents.

Core QC Analytical Methods:

-

Identity Confirmation:

-

¹H NMR Spectroscopy: To confirm the structural integrity of the molecule and identify the presence of residual solvents or organic impurities.

-

Mass Spectrometry (MS): To verify the molecular weight (338.79 g/mol ).

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity. A reversed-phase method (e.g., C18 column) with detection at ~220 nm and 280 nm is standard. The purity specification should ideally be ≥97%.

-

-

Chiral Integrity:

-

Optical Rotation: To confirm the presence of the desired L-enantiomer.

-

Chiral HPLC (if necessary): To quantify the enantiomeric excess (e.e.).

-

The following diagram illustrates a logical workflow for the analytical validation of a newly acquired batch of L-N-Boc-6-chlorotryptophan.

Caption: A streamlined QC workflow for incoming L-N-Boc-6-chlorotryptophan.

Application in Medicinal Chemistry: Synthesis of IDO1 Inhibitors

A primary and highly significant application of L-N-Boc-6-chlorotryptophan is in the synthesis of inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism and is a high-priority target in immuno-oncology due to its role in mediating tumor immune escape.[9][10] Many potent IDO1 inhibitors are based on the tryptophan scaffold, and modifications to the indole ring, such as 6-chloro substitution, are a key strategy for optimizing potency and pharmacokinetic properties.

The causality for selecting this specific building block is clear: the 6-chloro substituent can occupy a specific pocket within the IDO1 active site, enhancing binding affinity compared to the unsubstituted parent molecule.

Representative Experimental Protocol: Peptide Coupling

The following protocol details a standard procedure for coupling L-N-Boc-6-chlorotryptophan to another amino acid or an amine-containing scaffold, using HATU, a widely used and highly efficient coupling reagent.[11][12][13]

Objective: To synthesize a dipeptide by coupling L-N-Boc-6-chlorotryptophan with a generic amino acid methyl ester (e.g., L-Alanine methyl ester).

Materials:

-

L-N-Boc-6-chlorotryptophan (1.0 eq)

-

L-Alanine methyl ester hydrochloride (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve L-N-Boc-6-chlorotryptophan (1.0 eq) and L-Alanine methyl ester hydrochloride (1.1 eq) in anhydrous DMF.

-

Basification: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise. Stir the mixture for 10-15 minutes.

-

Activation: To the reaction mixture, add HATU (1.1 eq) in a single portion.

-

Coupling Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude dipeptide by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.

This workflow is visualized in the following diagram:

Caption: A standard workflow for HATU-mediated peptide coupling.

Conclusion

L-N-Boc-6-chlorotryptophan represents more than just another amino acid derivative; it is a strategic tool for medicinal chemists seeking to rationally design and synthesize novel therapeutics with improved properties. Its value is particularly evident in the development of enzyme inhibitors, such as those for IDO1, where precise structural modifications are key to achieving high potency and selectivity. By partnering with reputable suppliers, implementing rigorous in-house quality control, and employing robust and well-understood synthetic protocols, researchers can confidently and effectively leverage this powerful building block to accelerate their drug discovery efforts.

References

-

CP Lab Safety. L-N-Boc-6-chlorotryptophan, 97% Purity. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

MDPI. Synthesis, Docking and Biological Evaluation of a Novel Class of Imidazothiazoles as IDO1 Inhibitors. [Link]

-

Chemexpress. Boc-Trp(6-Cl)-OH CAS 1234875-52-5. [Link]

-

AAPPTec. Standard Coupling Procedures. [Link]

-

National Institutes of Health. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. [Link]

-

Agilent. Certificate of Analysis - Amino Acid Standard. [Link]

-

J&K Scientific. Boc-Trp(6-Cl)-OH, 97%. [Link]

-

PubMed. Synthesis of novel tryptanthrin derivatives as dual inhibitors of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase. [Link]

-

MDPI. Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors. [Link]

-

Scribd. Certificate of Analysis - Amino Acid. [Link]

-

PubMed. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases. [Link]

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

-

National Institutes of Health. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Boc-Trp(6-Cl)-OH | CymitQuimica [cymitquimica.com]

- 6. 1234875-52-5 Cas No. | Boc-Trp(6-Cl)-OH | Apollo [store.apolloscientific.co.uk]

- 7. chemscene.com [chemscene.com]

- 8. L-N-Boc-6-chlorotryptophan CAS#: 1234875-52-5 [amp.chemicalbook.com]

- 9. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel tryptanthrin derivatives as dual inhibitors of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

A Technical Guide to the Storage and Stability of L-N-Boc-6-chlorotryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-N-Boc-6-chlorotryptophan is a critical building block in the synthesis of complex peptides and pharmaceutical intermediates. Its inherent stability is paramount for ensuring the integrity, reproducibility, and success of synthetic campaigns. This guide provides an in-depth analysis of the chemical properties of L-N-Boc-6-chlorotryptophan, delineates its potential degradation pathways, and establishes field-proven protocols for its optimal storage, handling, and stability assessment. By integrating principles from organic chemistry, materials science, and analytical chemistry, this document serves as an essential resource for scientists dedicated to maintaining the quality and performance of this vital reagent.

Introduction: The Chemical and Pharmaceutical Significance of L-N-Boc-6-chlorotryptophan

L-N-Boc-6-chlorotryptophan is a synthetic derivative of the essential amino acid L-tryptophan. Its structure is distinguished by two key modifications: a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a chlorine atom at the 6-position of the indole ring. These features impart specific, desirable properties for its application in organic synthesis:

-

The Boc Protecting Group: The acid-labile Boc group provides robust protection of the amine functionality under a wide range of reaction conditions, particularly those involving basic or nucleophilic reagents.[1] This allows for selective reactions at other sites of the molecule. Its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA), is a cornerstone of modern peptide synthesis.[1][2]

-

The 6-Chloro Substituent: The incorporation of a halogen atom, such as chlorine, can significantly enhance the biological activity and metabolic stability of the final peptide or drug candidate.[3] It can alter the electronic properties of the indole ring and provide a handle for further chemical modification.

Given its role as a high-value starting material, understanding and controlling the stability of L-N-Boc-6-chlorotryptophan is not merely a matter of good laboratory practice; it is a critical variable that directly impacts yield, purity, and the ultimate biological efficacy of the target molecule.

Intrinsic Stability Profile: A Tale of Two Moieties

The stability of L-N-Boc-6-chlorotryptophan is best understood by considering the vulnerabilities of its core components: the Boc-protected amine and the chlorinated indole ring system.

The Robustness of the Boc Group

The tert-butyloxycarbonyl group is renowned for its stability. It is generally inert to:

-

Basic conditions (e.g., hydrolysis with NaOH).

-

Nucleophilic attack.

-

Catalytic hydrogenolysis.

This inherent stability means that under recommended storage conditions, spontaneous cleavage of the Boc group is highly unlikely. The primary vulnerability of the Boc group is acidolysis .[2] Exposure to acidic environments, even atmospheric acidic gases over long periods in poorly sealed containers, can initiate its removal.

The Susceptibility of the Tryptophan Core

The indole ring of tryptophan is susceptible to degradation, primarily through oxidation . This process is often accelerated by exposure to heat, light (photodegradation), and the presence of oxygen.[4][5] For L-N-Boc-6-chlorotryptophan, two principal degradation pathways, analogous to those of native tryptophan, should be anticipated.

The most significant degradation route for tryptophan involves the oxidative cleavage of the pyrrole ring to form N-formylkynurenine, which can subsequently be deformylated to kynurenine.[5] This pathway is a major contributor to the yellowing or browning of tryptophan-containing solutions upon storage.[4]

Caption: Proposed primary oxidative degradation pathway.

While the kynurenine pathway is dominant, other reactions can occur under specific stress conditions:

-

Photodegradation: UV light can induce complex radical-based reactions, leading to a variety of degradation products and discoloration.

-

Extreme Heat: At very high temperatures, decarboxylation and deamination can occur, though this is less relevant under standard storage conditions.[5]

-

Strong Acid: Beyond simple Boc-deprotection, strong acidic conditions can promote other side reactions on the indole ring.

Recommended Storage and Handling Protocols

The following protocols are designed to mitigate the risks of chemical degradation and ensure the long-term integrity of L-N-Boc-6-chlorotryptophan. These recommendations are synthesized from best practices for handling chlorinated organic compounds, protected amino acids, and safety data for structurally related molecules.[6][7][]

Optimal Storage Conditions

To minimize degradation, L-N-Boc-6-chlorotryptophan should be stored as a solid under controlled conditions.

| Parameter | Recommendation | Rationale |

| Temperature | 2 – 8 °C | Slows the rate of potential oxidative and hydrolytic degradation. Based on SDS for related compounds.[6] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen, a key driver of oxidative degradation of the indole ring. |

| Light | Amber Glass Vial / Opaque Container | Protects the light-sensitive tryptophan core from photodegradation. |

| Moisture | Tightly Sealed Container with Desiccant | Prevents hydrolysis and minimizes absorption of atmospheric moisture. |

| pH | Solid Form (Neutral) | Avoids contact with acidic or basic contaminants that could catalyze degradation. |

Laboratory Handling Workflow

Adherence to a strict handling protocol is crucial each time the compound is accessed.

Caption: Workflow for handling solid L-N-Boc-6-chlorotryptophan.

Causality Behind the Workflow:

-

Equilibration: Allowing the container to warm to room temperature before opening prevents condensation of atmospheric moisture on the cold solid, which is a primary source of water contamination.

-

Inert Atmosphere: Working under argon or nitrogen in a glove box or glove bag provides the best protection against oxygen. If this is not feasible, minimizing the time the container is open to the air is critical.

-

Expeditious Weighing: This minimizes the exposure time to atmospheric oxygen, moisture, and light.

-

Inert Gas Backfill: Before resealing, flushing the container headspace with an inert gas displaces air and protects the remaining solid.

Safety and Personal Protective Equipment (PPE)

While specific toxicity data for L-N-Boc-6-chlorotryptophan is not widely available, prudent practices based on related compounds should be followed. An SDS for a similar compound indicates it may cause an allergic skin reaction.[6]

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6]

-

Personal Protective Equipment:

-

Gloves: Wear nitrile or other chemical-resistant gloves.

-

Eye Protection: Use safety glasses or goggles.

-

Lab Coat: A standard lab coat is required.

-

Stability Testing and Quality Control

A robust stability testing program is essential for validating storage conditions and determining a reliable re-test date or shelf-life for the compound. A stability-indicating analytical method is one that can resolve the intact compound from its potential degradation products.

Recommended Analytical Method: HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and stability of L-N-Boc-6-chlorotryptophan.

-

Technique: Reversed-Phase HPLC (RP-HPLC)

-

Column: C18 stationary phase

-

Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detection, typically at wavelengths around 220 nm (for the peptide bond) and 280 nm (for the indole ring). A photodiode array (PDA) detector is highly recommended to obtain full UV spectra, which can help in identifying and tracking degradation peaks.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is a critical experiment to identify likely degradation products and establish the stability-indicating nature of the analytical method.

Objective: To intentionally degrade L-N-Boc-6-chlorotryptophan under various stress conditions to understand its degradation profile.

Methodology:

-

Prepare Stock Solutions: Prepare solutions of L-N-Boc-6-chlorotryptophan in a suitable solvent (e.g., acetonitrile/water).

-

Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions in separate vials:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Heat solid sample at 80°C for 48 hours.

-

Photostability: Expose solution to high-intensity UV light (e.g., in a photostability chamber) for 24 hours.

-

-

Neutralization: Before analysis, neutralize the acid and base-stressed samples.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, by the developed RP-HPLC method.

-

Evaluation:

-

Compare the chromatograms to identify new peaks corresponding to degradation products.

-

Ensure the method provides sufficient resolution between the parent peak and all major degradation peaks.

-

The disappearance of the parent peak and the appearance of new peaks confirm degradation.

-

This self-validating system confirms that the HPLC method can effectively monitor the stability of the compound over time.

Conclusion

The stability of L-N-Boc-6-chlorotryptophan is governed by the robust, acid-sensitive Boc group and the oxidatively-sensitive chlorinated indole core. By implementing a systematic approach to storage and handling—centered on protection from acid, oxygen, light, heat, and moisture —researchers can ensure the long-term integrity of this valuable reagent. The recommended protocols, from refrigerated storage under inert gas to a rigorous HPLC-based stability testing program, provide a comprehensive framework for maintaining the quality and performance of L-N-Boc-6-chlorotryptophan, thereby safeguarding the outcomes of critical research and development endeavors.

References

- UT technology: Biosynthesized halogenated tryptophan derivatives. (n.d.).

- Safety Data Sheet. (n.d.). A-ChemTek.

- CAS 33468-35-8 6-Chloro-L-tryptophan. (n.d.). BOC Sciences.

- Safety Data Sheet: L-Tryptophan. (2025). Cayman Chemical.

- Safety Data Sheet: L-Tryptophan. (2025). Sigma-Aldrich.

- Safety Data Sheet: L-Tryptophan. (2025). Fisher Scientific.

- Safety Data Sheet: Boc-L-Tryptophan. (n.d.). Carl ROTH.

- Forced degradation of therapeutic proteins. (2011). Journal of Pharmaceutical Sciences.

- Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. (2021). Molecules.

- Tryptophan degradation products that are formed after exclusive exposure to heat. (n.d.).

- Recent Advances in Flavin-Dependent Halogenase Biocatalysis: Sourcing, Engineering, and Applic

- Preparation method of L-N-Boc-high tryptophan methyl ester. (n.d.).

-

tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved from [Link]

- Protecting Groups for Amines: Carbam

Sources

- 1. UT technology: Biosynthesized halogenated tryptophan derivatives [utotc.technologypublisher.com]

- 2. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

The Strategic Impact of 6-Chloro Substitution on Tryptophan Indole Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a chlorine atom at the 6-position of the tryptophan indole ring is a strategic modification that profoundly influences its chemical reactivity, physicochemical properties, and biological activity. This technical guide provides a comprehensive analysis of 6-chloro-tryptophan, offering insights into its synthesis, the electronic consequences of the chloro substitution, and its burgeoning applications in medicinal chemistry and drug discovery. By delving into both chemical and enzymatic synthetic routes, dissecting its altered reactivity towards electrophiles, and highlighting its role as a critical pharmacophore, this document serves as an essential resource for researchers aiming to leverage the unique attributes of this halogenated amino acid.

Introduction: The Significance of Halogenation in Tryptophan Chemistry

Tryptophan, with its electron-rich indole side chain, is a versatile building block in both nature and synthetic chemistry. The strategic placement of a halogen atom, particularly chlorine, on the indole scaffold can dramatically alter the molecule's electronic landscape, lipophilicity, and metabolic stability. This, in turn, can enhance its therapeutic potential by modulating its interaction with biological targets. The 6-chloro substitution, in particular, has emerged as a key modification in the design of novel therapeutics, from enzyme inhibitors to specialized peptide-based drugs. Understanding the fundamental impact of this substitution is therefore paramount for its effective utilization in drug development programs.

The Electronic Landscape of 6-Chloroindole: A Tale of Two Effects

The chlorine atom at the 6-position of the indole ring exerts two opposing electronic effects: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R).

-

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma bond network. This effect is dominant and leads to an overall deactivation of the indole ring towards electrophilic aromatic substitution compared to unsubstituted indole.[1]

-

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the indole ring. This effect directs incoming electrophiles to the ortho and para positions relative to the chlorine atom.[1]

The interplay of these effects results in a nuanced reactivity profile. While the ring is generally less reactive, electrophilic attack is still favored at the C3 position, the most nucleophilic site of the indole ring.[2][3][4] The electron-withdrawing nature of the 6-chloro substituent also increases the acidity of the N-H proton, which can influence N-alkylation and N-acylation reactions.[5]

A comparative analysis with 5-chloroindole reveals that the 6-chloro isomer is less reactive towards electrophilic substitution. This is because the electronic effect of a substituent at the 6-position is analogous to a meta substituent on a benzene ring, which is more deactivating than the para-like effect of a substituent at the 5-position.[5]

Synthesis of 6-Chloro-L-Tryptophan: Chemical and Enzymatic Strategies

The synthesis of enantiomerically pure 6-chloro-L-tryptophan is a critical step for its application in drug discovery. Both chemical and enzymatic methods have been developed to achieve this.

Chemical Synthesis

A common and effective chemical synthesis route starts from 6-chloroindole and L-serine. This multi-step process involves the formation of N-acetyl-6-chloro-D,L-tryptophan, followed by enzymatic resolution to obtain the desired L-enantiomer.[6]

Experimental Protocol: Synthesis of 6-Chloro-L-Tryptophan [6]

-

Step 1: Synthesis of N-acetyl-6-chloro-D,L-tryptophan

-

Dissolve 6-chloroindole (500 mg, 3.31 mmol) and L-serine (695 mg, 6.62 mmol) in acetic acid (10 mL).

-

Add acetic anhydride (3.1 mL, 33.1 mmol) to the mixture.

-

Stir the reaction mixture under an argon atmosphere at 73°C for 4 hours.

-

Concentrate the reaction mixture to half its volume, dilute with water, and extract with ethyl acetate (EtOAc).

-

Combine the organic layers, dry over sodium sulfate, and evaporate the solvent to yield crude N-acetyl-6-chloro-D,L-tryptophan (yield: 686 mg, 74%).

-

-

Step 2: Enzymatic Resolution

-

Dissolve N-acetyl-6-chloro-D,L-tryptophan (686 mg, 2.44 mmol) in 50 mL of a pH 8.0 phosphate buffer containing 1 mM CoCl₂·6H₂O.

-

Add Acylase I (500 mg) and stir the mixture at 37°C for 24 hours, maintaining the pH at 8.0 with LiOH.

-

Heat the reaction mixture to 60°C for 5 minutes, cool to room temperature, and filter through celite.

-

Acidify the filtrate to approximately pH 3 with HCl and extract with EtOAc.

-

Lyophilize the aqueous layer to obtain crude 6-chloro-L-tryptophan (estimated yield: 43%).

-

-

Step 3: Purification and Derivatization (Example with Fmoc protection)

Caption: Chemical synthesis workflow for 6-chloro-L-tryptophan.

Enzymatic Synthesis

Flavin-dependent halogenases (FDHs) offer a highly regioselective and environmentally benign route to halogenated tryptophans.[8] Tryptophan 6-halogenases, such as Thal from Streptomyces albogriseolus and SttH from Streptomyces toxytricini, specifically catalyze the chlorination at the C6 position of the indole ring.[8][9][10]

The catalytic mechanism involves the generation of a highly reactive chlorinating species within the enzyme's active site. The regioselectivity is determined by the specific orientation of the tryptophan substrate within the active site, positioning the C6 atom in proximity to the reactive species.[8][10][11]

Enzymatic Synthesis Workflow:

Caption: Enzymatic synthesis of 6-chloro-L-tryptophan.

Recent advancements in this field include the development of tri-enzyme fusion systems that link the halogenase with a glucose dehydrogenase and a flavin reductase, creating a coenzyme self-sufficient system for continuous halogenation with high yields.[12]

Physicochemical and Spectroscopic Properties

The introduction of the chloro group alters the physical and spectroscopic properties of tryptophan.

Table 1: Physicochemical Properties of 6-Chloro-L-Tryptophan

| Property | Value | Source(s) |

| CAS Number | 33468-35-8 | [5][13] |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [5][14] |

| Molecular Weight | 238.67 g/mol | [5][14] |

| Melting Point | 270-273 °C | |

| XLogP3 | -0.3 | [5][14] |

| Appearance | Colorless prisms | [9] |

Spectroscopic Data:

-

¹H NMR (500 MHz, CD₃OD) for Nα-acetyl-6-chloro-D,L-tryptophan: δ 1.91 (s, 3H), 3.15-3.31 (m, 2H), 4.67 (t, 1H), 6.97 (dd, 1H), 7.10 (s, 1H), 7.33 (d, 1H), 7.53 (d, 1H).[6]

-

¹³C NMR of L-Tryptophan (Reference): The introduction of the chloro group at the 6-position will induce shifts in the carbon signals of the indole ring, which can be predicted and observed.[15][16][17][18]

-

Mass Spectrometry (ESI) for Fmoc-6-chloro-L-tryptophan: [M+H]⁺ calculated for C₂₆H₂₁ClN₂O₄: m/z 460.12, found 460.4.[6]

Applications in Drug Discovery and Peptide Science

The unique properties of 6-chloro-tryptophan make it a valuable building block in medicinal chemistry and peptide science.

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Incorporation into Biologically Active Peptides

The substitution of tryptophan with 6-chloro-tryptophan in peptide sequences can significantly modulate their biological activity.

-

Antimicrobial Peptides: Halogenation of tryptophan residues in antimicrobial peptides can enhance their activity.

-

Integrin Ligands: The incorporation of halotryptophans into RGD peptides has been shown to increase their affinity and selectivity for certain integrin subtypes, which are important targets in cancer and other diseases.[22]

-

Cytotoxic Peptides: The marine natural product Keramamide L, which contains a 6-chloro-N-methyltryptophan residue, exhibits cytotoxicity against murine leukemia and epidermoid carcinoma cell lines with IC₅₀ values in the sub-micromolar range.[23]

Table 2: Biological Activity of a Peptide Containing a 6-Chloro-Tryptophan Derivative [23]

| Compound | Cell Line | IC₅₀ (µg/mL) |

| Keramamide L | Murine Leukemia L1210 | 0.46 |

| Epidermoid Carcinoma KB | 0.9 |

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected 6-chloro-L-tryptophan is commercially available and can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.[3][7][24][25][26][27][28][29] The presence of the chloro group is generally compatible with the conditions used in Fmoc-based SPPS.

Conclusion and Future Perspectives

The 6-chloro substitution on the tryptophan indole ring is a powerful tool for modulating the properties of this essential amino acid. The synthetic accessibility of 6-chloro-L-tryptophan, coupled with its unique electronic and steric attributes, has established it as a valuable synthon in drug discovery. Its application as a precursor for enzyme inhibitors and its incorporation into bioactive peptides highlight its potential for the development of novel therapeutics. Future research will likely focus on the development of more efficient and scalable enzymatic synthesis methods, a deeper exploration of its utility in modulating protein-protein interactions, and the advancement of 6-chloro-tryptophan-containing compounds into clinical development.

References

-

ResearchGate. (n.d.). Structure and Activity of the Thermophilic Tryptophan‐6 Halogenase BorH. Retrieved from [Link]

-

Langen, L. M., et al. (2020). Structure and Activity of the Thermophilic Tryptophan-6 Halogenase BorH. Angewandte Chemie International Edition, 59(16), 6556-6563. [Link]

-

National Center for Biotechnology Information. (n.d.). Marine Natural Product Peptides with Therapeutic Potential: Chemistry, Biosynthesis, and Pharmacology. Retrieved from [Link]

-

PubMed. (2020). Characterization of a Tryptophan 6-Halogenase from Streptomyces albus and Its Regioselectivity Determinants. Applied and Environmental Microbiology, 86(11), e00468-20. [Link]

-

PubChem. (n.d.). 6-chloro-L-tryptophan. Retrieved from [Link]

-

ACS Central Science. (2020). Site-Selective C–H Halogenation Using Flavin-Dependent Halogenases Identified via Family-Wide Activity Profiling. ACS Central Science, 6(10), 1846–1856. [Link]

-

ResearchGate. (2018). Structure-based switch of regioselectivity in the flavin-dependent tryptophan 6-halogenase Thal. Nature Communications, 9(1), 5340. [Link]

-

OUCI. (n.d.). Structure and Activity of the Thermophilic Tryptophan‐6 Halogenase BorH. Retrieved from [Link]

-

ACS Publications. (2020). Tuning the Biological Activity of RGD Peptides with Halotryptophans. Journal of Medicinal Chemistry, 63(24), 15837–15848. [Link]

-

CAS Common Chemistry. (n.d.). 6-Chloro-L-tryptophan. Retrieved from [Link]

-

bioRxiv. (n.d.). Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme. Retrieved from [Link]

-

Frontiers. (n.d.). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Retrieved from [Link]

-

ResearchGate. (n.d.). Overview of TRP-related IDO-inhibitors currently under investigation.... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929). Retrieved from [Link]

-

SpectraBase. (n.d.). L-(6-C-13)-TRYPTOPHAN - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubMed. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. International Journal of Tryptophan Research, 8, 1-5. [Link]

-

Anaspec. (n.d.). Fmoc-6-chloro-L-tryptophan - 100 mg. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Peptidic Tryptophan Halogenation by a Promiscuous Flavin‐Dependent Enzyme. Retrieved from [Link]

-

PubMed. (1994). 13C NMR and fluorescence analysis of tryptophan dynamics in wild-type and two single-Trp variants of Escherichia coli thioredoxin. Biophysical Journal, 66(6), 2111-2126. [Link]

-

MDPI. (n.d.). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000929). Retrieved from [Link]

-

MDPI. (n.d.). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Retrieved from [Link]

-

Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Journal of Hematology & Oncology. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology, 14(1), 68. [Link]

-

ACS Publications. (1968). Solid Phase Peptide Synthesis. VI. The Use of the o-Nitrophenylsulfenyl Group in the Synthesis of the Octadecapeptide Bradykininylbradykinin*. Biochemistry, 7(11), 3843–3849. [Link]

-

Springer. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(8), 851-858. [Link]

-

Royal Society of Chemistry. (1988). Solid-phase synthesis of tryptophan-containing peptides. Journal of the Chemical Society, Chemical Communications, (1), 26-28. [Link]

-

Targets in Heterocyclic Systems. (2021). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Targets in Heterocyclic Systems, 25, 342-376. [Link]

-

PubMed. (1993). Comparison of Methods for the Fmoc Solid-Phase Synthesis and Cleavage of a Peptide Containing Both Tryptophan and Arginine. International Journal of Peptide and Protein Research, 42(1), 58-63. [Link]

- Google Patents. (n.d.). CN102146052A - Method for preparing tryptophan.

-

ResearchGate. (n.d.). Production of L-Tryptophan by Microbial Processes. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fmoc-6-chloro-L-tryptophan - 100 mg [anaspec.com]

- 4. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-chloro-L-tryptophan | C11H11ClN2O2 | CID 10062693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-CHLORO-L-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Structure and Activity of the Thermophilic Tryptophan-6 Halogenase BorH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-CHLORO-L-TRYPTOPHAN | 33468-35-8 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CAS Common Chemistry [commonchemistry.cas.org]

- 14. abmole.com [abmole.com]

- 15. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929) [hmdb.ca]

- 16. spectrabase.com [spectrabase.com]

- 17. L-Tryptophan(73-22-3) 13C NMR [m.chemicalbook.com]

- 18. 13C NMR and fluorescence analysis of tryptophan dynamics in wild-type and two single-Trp variants of Escherichia coli thioredoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Marine Natural Product Peptides with Therapeutic Potential: Chemistry, Biosynthesis, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scbt.com [scbt.com]

- 25. peptide.com [peptide.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. luxembourg-bio.com [luxembourg-bio.com]

- 28. Solid-phase synthesis of tryptophan-containing peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 29. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 6-Chlorotryptophan in Peptide Design

Executive Summary

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery. Among these, halogenated amino acids, and specifically 6-chlorotryptophan (6-Cl-Trp), have emerged as powerful tools for modulating the pharmacological properties of peptides. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the core applications of 6-chlorotryptophan. We will explore its unique physicochemical properties, its role in enhancing binding affinity through halogen bonding, its influence on peptide conformation and stability, and its utility as a probe in structure-activity relationship (SAR) studies. This document synthesizes field-proven insights with detailed experimental protocols to empower research teams to effectively leverage 6-Cl-Trp in their peptide design workflows.

Introduction: The Halogen Advantage in Peptide Chemistry

For decades, medicinal chemists have utilized halogenation to enhance the properties of small molecule drugs, improving aspects like metabolic stability and binding affinity.[1][2] This strategy is increasingly being applied to peptide therapeutics. The introduction of a halogen, such as chlorine, onto the indole ring of tryptophan creates a unique set of electronic and steric properties that can be exploited in peptide design.

The chlorine atom at the 6-position of the indole ring is particularly noteworthy. It is electron-withdrawing, which can alter the hydrogen-bonding capability of the indole N-H group and influence cation-π interactions.[3] More significantly, it introduces the potential for halogen bonding , a non-covalent interaction where the halogen atom acts as an electrophilic species (a σ-hole donor) to interact with a nucleophilic partner, such as a backbone carbonyl oxygen in a receptor binding pocket.[1][4] This highly directional interaction can significantly enhance binding affinity and specificity in ways that native amino acids cannot.

Physicochemical Properties of 6-Chlorotryptophan

The substitution of a hydrogen atom with chlorine at the 6-position of the tryptophan indole ring imparts distinct properties that are central to its utility in peptide design. Understanding these differences is critical for rational incorporation into a peptide sequence.

| Property | L-Tryptophan (Trp) | 6-Chloro-L-Tryptophan (6-Cl-Trp) | Rationale for Impact in Peptide Design |

| Molecular Weight | 204.23 g/mol | 238.67 g/mol | Increased mass can be useful for mass spectrometry-based assays and may fill previously unoccupied space in a binding pocket. |

| Hydrophobicity (logP) | ~ -1.1 | Higher than Trp | The chlorine atom increases lipophilicity, which can enhance membrane permeability and hydrophobic interactions within a receptor.[5] |

| Indole pKa | ~ 16.8 | Lower than Trp | The electron-withdrawing nature of chlorine makes the indole N-H proton more acidic, potentially altering hydrogen bond donation. |

| Halogen Bond Donor | No | Yes | The C-Cl bond creates an electropositive σ-hole, enabling directional halogen bonds with Lewis bases (e.g., C=O, O-H, N).[6][7] |

| Steric Profile | Aromatic side chain | Increased bulk at C6 position | The larger chlorine atom can induce specific torsional angles in the peptide backbone, restricting conformational flexibility and favoring a bioactive conformation.[8] |

Core Applications in Peptide Design & Drug Discovery

The unique properties of 6-Cl-Trp translate into several strategic advantages in the development of novel peptide therapeutics.

Enhancing Binding Affinity and Specificity via Halogen Bonding

The primary driver for incorporating 6-Cl-Trp is often to introduce a halogen bond into the ligand-receptor interface. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen or the side chain of Ser, Thr, Asp, or Glu.[4][6]

-

Causality: The strength and directionality of the halogen bond can lock a peptide into a high-affinity binding pose that is not achievable with standard amino acids. Studies on various protein-ligand complexes have confirmed that chlorine atoms frequently form favorable interactions with backbone Lewis bases.[6][7] This can lead to a significant increase in binding affinity (lower Kᵢ or IC₅₀ values) and enhance selectivity for the target receptor over related off-targets.

Modulating Peptide Conformation and Proteolytic Stability

The introduction of the bulky chlorine atom can serve as a "conformational lock," restricting the rotational freedom of the peptide backbone around the Cα-Cβ and Cβ-Cγ bonds of the tryptophan side chain.

-

Expertise & Experience: This steric constraint can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty of binding. Furthermore, this induced conformation can mask or alter proteolytic cleavage sites. It is well-established that modifications such as incorporating non-canonical amino acids can significantly improve peptide stability in biological matrices like serum and plasma.[9][10] While native peptides can be degraded within minutes, a conformationally constrained analog may exhibit a half-life of several hours.[9]

A Strategic Tool for Structure-Activity Relationship (SAR) Studies

6-Cl-Trp is an invaluable tool for probing ligand-receptor interactions. Systematically replacing a native tryptophan with 6-Cl-Trp (and other halogenated variants like 6-F-Trp or 6-Br-Trp) can provide crucial information about the binding pocket.

-